molecular formula C26H20O4 B2762375 Tetrakis(4-hydroxyphenyl)ethylene CAS No. 119301-59-6

Tetrakis(4-hydroxyphenyl)ethylene

Cat. No. B2762375
CAS RN: 119301-59-6
M. Wt: 396.442
InChI Key: QQUZHNPGWNIYMK-UHFFFAOYSA-N
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Description

Tetrakis(4-hydroxyphenyl)ethylene is a chemical compound with the molecular formula C26H20O4 . It is a solid substance at 20 degrees Celsius and should be stored under inert gas . It is sensitive to light and air .


Physical And Chemical Properties Analysis

Tetrakis(4-hydroxyphenyl)ethylene is a solid at 20 degrees Celsius and should be stored under inert gas . It is sensitive to light and air . It appears as a white to light yellow to light red powder or crystal .

Scientific Research Applications

Safety and Hazards

Tetrakis(4-hydroxyphenyl)ethylene should be handled with care. It is sensitive to light and air, and should be stored under inert gas . For safety, it is recommended to use personal protective equipment and avoid causing the product to become airborne .

Mechanism of Action

Target of Action

Tetrakis(4-hydroxyphenyl)ethylene has been reported to primarily target mercury ions (Hg 2+) . It is used in the preparation of optical sensors for the detection of these ions . The compound’s interaction with mercury ions is crucial for its function as a sensor .

Mode of Action

The compound interacts with its targets through the formation of a Hg 2+ –ionophore complex between the mercury ions and the membrane phase . This interaction changes the UV-vis absorbance of the sensor, which is how the presence of mercury ions is detected .

Biochemical Pathways

The compound’s role as a sensor for mercury ions suggests that it may play a part in pathways related tometal ion homeostasis and detection .

Pharmacokinetics

The compound is reported to have high gi absorption and is a substrate for p-gp . It is also an inhibitor for several cytochrome P450 enzymes, including CYP2C19, CYP2C9, and CYP2D6 .

Result of Action

The primary result of Tetrakis(4-hydroxyphenyl)ethylene’s action is the detection of mercury ions. The compound exhibits advantages of low detection limit, fast response time, wide dynamic range, good reversibility, high reproducibility, and remarkable selectivity regarding the number of transition metals ions .

Action Environment

The action of Tetrakis(4-hydroxyphenyl)ethylene can be influenced by various environmental factors. For instance, the sensor response can be improved by optimizing experimental parameters such as pH, and the concentration of Tetrakis(4-hydroxyphenyl)ethylene and graphene oxide nanosheets in the prepared nanocomposite .

properties

IUPAC Name

4-[1,2,2-tris(4-hydroxyphenyl)ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,27-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUZHNPGWNIYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(4-hydroxyphenyl)ethylene

Synthesis routes and methods

Procedure details

A suspension of 4,4′-dihydroxybenzophenone (3.0 g, 14.0 mmol), 1 equiv of TiCl4 (1.54 ml, 14.0 mmol), and 2 equiv of Zn dust (1.83 g, 28.0 mmol) in 100 ml of dry THF was refluxed for 20 h. The reaction mixture was cooled to room temperature and filtered. The filtrates were evaporated and the crude product was purified by a silica gel column using ethyl acetate (EA) as eluent. DHTPE was obtained as slight yellow powder of 83% yield.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.54 mL
Type
catalyst
Reaction Step One
Name
Quantity
1.83 g
Type
catalyst
Reaction Step One

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